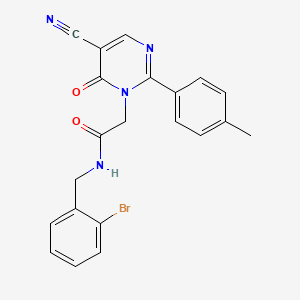
N-(2-bromobenzyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-bromobenzyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide” is a chemical compound with the CAS No. 1251592-90-112. It has a molecular formula of C21H17BrN4O2 and a molecular weight of 437.2972.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available sources.Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Cancer Treatment
Pyrimidine derivatives, including those related to the structure of the compound , have been extensively studied for their potential in cancer treatment. Research has focused on the design, chemistry, cytotoxicity, and antitumor activity of agents based on pyrimidine or related ring systems. Pyrimidine-based compounds have shown promise as a new class of antitumor agents, with advantages over other agents due to their unique mechanisms of action, such as DNA alkylation and topoisomerase II inhibition (Skibo, 1998).
Biological Effects and Toxicity
The biological effects and toxicity of pyrimidine derivatives have also been a subject of research, aiming to understand the consequences of exposure in humans. Studies have highlighted the importance of assessing the toxicological profiles of these compounds to ensure their safe use in pharmaceutical applications (Kennedy, 2001).
Synthetic Hypnotics and Sedatives
Certain pyrimidine derivatives have been investigated for their use as hypnotics and sedatives. Zaleplon, a non-benzodiazepine hypnotic agent, is an example of a pyrimidine-based compound utilized in the short-term treatment of insomnia. Its pharmacology suggests a reduced risk of tolerance compared to other hypnotics, showcasing the therapeutic potential of pyrimidine derivatives in sleep disorders (Heydorn, 2000).
Advanced Synthesis Techniques
Recent advancements in synthetic chemistry have facilitated the development of complex pyrimidine derivatives, which are crucial for pharmaceutical and medicinal chemistry. The synthesis of pyrimidine scaffolds, especially those with specific substitutions, is critical for creating novel compounds with targeted biological activities (Parmar, Vala, & Patel, 2023).
Safety And Hazards
Zukünftige Richtungen
The future directions or potential applications of this compound are not mentioned in the available sources.
Please note that this compound is not intended for human or veterinary use and is for research use only2. For more detailed information, you may want to reach out to the suppliers or refer to scientific literature. Please remember to handle all chemicals with appropriate safety measures.
Eigenschaften
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-14-6-8-15(9-7-14)20-25-12-17(10-23)21(28)26(20)13-19(27)24-11-16-4-2-3-5-18(16)22/h2-9,12H,11,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQFUXKBTJFCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NCC3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromobenzyl)-2-(5-cyano-6-oxo-2-(p-tolyl)pyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)
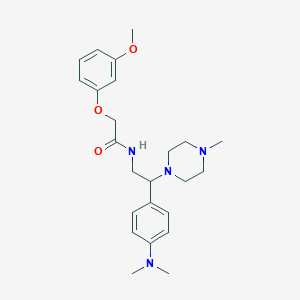
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
![4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2809628.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2809630.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate](/img/structure/B2809633.png)
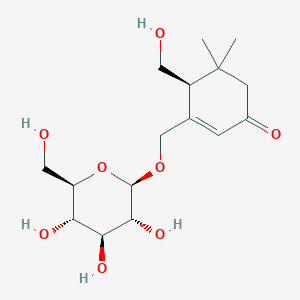
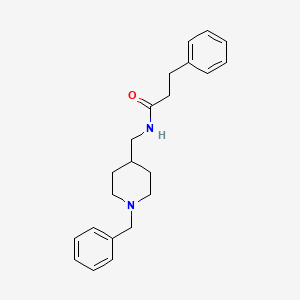
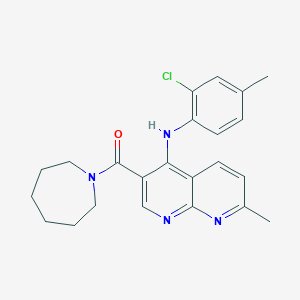

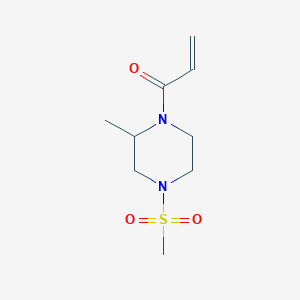
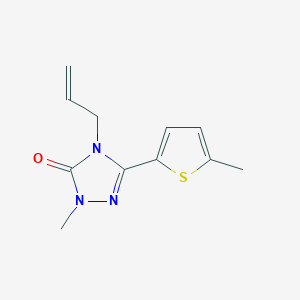
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)